molecular formula C17H15BrN2O2 B6536403 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide CAS No. 1060204-61-6

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide

Cat. No. B6536403
CAS RN: 1060204-61-6
M. Wt: 359.2 g/mol
InChI Key: BJGSIUPENAFXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide, also known as NAB, is an indole-based compound that has been studied for its potential applications in scientific research. NAB is a small molecule that has been found to have a wide range of biological activities. It has been used in laboratory experiments to study the effects of various drugs, hormones, and other compounds on cells and tissues. NAB has also been used to study the mechanism of action of drugs and other compounds on cells and tissues.

Mechanism of Action

Target of Action

The primary target of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide is the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological and pathological processes, including regulation of food intake, anxiety, circadian rhythm, and neuroendocrine secretion .

Mode of Action

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide acts as an antagonist of the Y2 receptor . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . The compound is highly selective for the Y2 receptor, showing over 100-fold selectivity versus human Y1, Y4, and Y5 receptors .

Biochemical Pathways

The antagonistic action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide on the Y2 receptor affects the neuropeptide Y signaling pathway . This pathway plays a key role in the regulation of energy homeostasis, anxiety, and circadian rhythm. By blocking the Y2 receptor, the compound can potentially modulate these physiological processes .

Pharmacokinetics

It has been shown that after intraperitoneal administration in rats, the compound penetrates into the brain . The maximum concentration (Cmax) in the brain was observed to be 1351 ± 153 ng/ml at 30 minutes post-administration .

Result of Action

The antagonistic action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide on the Y2 receptor results in the modulation of neuropeptide Y signaling. This can potentially lead to changes in energy homeostasis, anxiety levels, and circadian rhythm .

Advantages and Limitations for Lab Experiments

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide has several advantages for laboratory experiments. It is a small molecule, making it easy to handle and store. It is also relatively inexpensive, making it a cost-effective alternative to other compounds. Additionally, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide is stable and has a relatively low toxicity, making it safe to use in laboratory experiments. However, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide has some limitations. It has a relatively short half-life, making it difficult to use in long-term experiments. Additionally, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide in scientific research. One potential application is in the development of new drugs and therapies. N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide could be used to study the effects of drugs and other compounds on cells and tissues. Additionally, it could be used to study the mechanism of action of drugs and other compounds on cells and tissues. Another potential application is in the development of new diagnostic tools. N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide could be used to detect the presence of certain proteins and enzymes in cells and tissues. Finally, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide could be used to study the effects of hormones on cell growth and differentiation.

Synthesis Methods

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide is synthesized using a multi-step process. The first step involves the formation of an N-bromoacetyl-2,3-dihydro-1H-indol-6-yl)benzamide intermediate. This intermediate is then reacted with a base, such as sodium hydroxide or potassium hydroxide, to form the final product, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide. The reaction is typically carried out in aqueous solution at a temperature of around 60°C.

Scientific Research Applications

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the effects of various drugs, hormones, and other compounds on cells and tissues. N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide has also been used to study the mechanism of action of drugs and other compounds on cells and tissues. It has been used to study the effects of drugs on cell proliferation, cell death, and gene expression. N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide has also been used to study the effects of hormones on cell growth and differentiation.

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11(21)20-8-7-12-5-6-15(10-16(12)20)19-17(22)13-3-2-4-14(18)9-13/h2-6,9-10H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGSIUPENAFXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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